molecular formula C7H6O2S B032238 3-(2-Thienyl)acrylic acid CAS No. 1124-65-8

3-(2-Thienyl)acrylic acid

Cat. No. B032238
CAS RN: 1124-65-8
M. Wt: 154.19 g/mol
InChI Key: KKMZQOIASVGJQE-ONEGZZNKSA-N
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Description

3-(2-Thienyl)acrylic acid, also known as 2-Thiopheneacrylic acid, is a chemical compound with the molecular formula C7H6O2S . It has a molecular weight of 154.19 and its CAS number is 1124-65-8 .


Molecular Structure Analysis

The thiophene and benzene ring in the compound are each essentially planar . The crystal packing is stabilized by intermolecular N-H and O-H hydrogen-bonding interactions .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 298.9±15.0 °C at 760 mmHg, and a flash point of 134.6±20.4 °C . It has a molar refractivity of 42.1±0.3 cm3, a polar surface area of 66 Å2, and a molar volume of 114.5±3.0 cm3 .

Scientific Research Applications

  • Antibacterial Activities : A study by Kimura, Yabuuchi, & Hisaki (1962) revealed that derivatives of 3-(5-Nitro-2-thienyl) acrylic acid, synthesized from 3-(2-thienyl) acrylic acid, showed antibacterial properties against various bacteria in vitro.

  • Asymmetric Hydrogenation : Research by Stoll & Süess (1974) demonstrated that asymmetric hydrogenation of 2-(4-methoxy-5-phenyl-3-thienyl)acrylic acid resulted in a product with high yield and optical purity using Kagan's catalyst.

  • Polymer Research : Bertran et al. (2008) conducted a combined theoretical and experimental study on poly(3-thiophene-3-yl acrylic acid), a new polythiophene derivative. This research Bertran et al., 2008 revealed important insights into the structural model and electronic properties of this polymer.

  • Wastewater Treatment : Ahmad, Kamaruzzaman, & Chin (2014) explored a new method for recovering acrylic acid from industrial wastewater via esterification, showcasing a potential application in environmental management. This study is detailed in Ahmad et al., 2014.

  • Photochemical Degradation : A study by Ghafoori, Mehrvar, & Chan (2014) investigated the degradation of poly(acrylic acid) in an aqueous solution using a photoFenton-like process, contributing to the field of polymer degradation and stability Ghafoori et al., 2014.

  • Synthesis of Chiral Building Blocks : Zhang, Xia, & Zhou (2000) reported on the aminohydroxylation of furyl and thienyl acrylates, providing a method to convert these derivatives into β-hydroxy-α-amino acids, useful as chiral building blocks Zhang et al., 2000.

Safety And Hazards

3-(2-Thienyl)acrylic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, such as chemical impermeable gloves, is advised .

properties

IUPAC Name

(E)-3-thiophen-2-ylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O2S/c8-7(9)4-3-6-2-1-5-10-6/h1-5H,(H,8,9)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMZQOIASVGJQE-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50901215
Record name NoName_302
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Molecular Weight

154.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Thienyl)acrylic acid

CAS RN

15690-25-2, 1124-65-8
Record name (2E)-3-(2-Thienyl)-2-propenoic acid
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Record name 2-Thiopheneacrylic acid, (E)-
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Record name 3-(2-Thienyl)acrylic acid
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Record name 3-(2-thienyl)acrylic acid
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Record name 2-Propenoic acid, 3-(2-thienyl)-, (2E)
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Record name 2-THIOPHENEACRYLIC ACID, (E)-
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Synthesis routes and methods I

Procedure details

A mixture of thiophene-2-carbaldehyde (Compound 66a) (1.20 g, 0.0107 mol), malonic acid (1.11 g, 0.0107 mol) and ammonium acetate (0.825 g, 0.0107 mol) in DMF (8.5 mL) was heated to 100° C. for 3 h. The system was diluted with ethyl acetate and washed with water and dried over MgSO4. The solvent was removed in vacuo and the title compound was purified by silica gel column chromatography using 3:1 Hexanes:ethyl acetate as the eluent.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
0.825 g
Type
reactant
Reaction Step One
Name
Quantity
8.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Piperidine (2.45 g, 0.056 mol) was added drop wise over a period of 10 min to a stirred solution of thiophene-2-carbaldehyde (4.00 g, 0.036 mol) and malonic acid (1.00 g, 0.18 mol) in pyridine (40 mL) at 0° C. and the resulting reaction mixture was refluxed for 2 h. The reaction mixture was poured into 2N HCl (100 mL) and the precipitated solid filtered. The aqueous layer was extracted with ethyl acetate and the organic layer was washed with brine solution, dried over anhydrous sodium sulphate and concentrated under reduced pressure to afford 3-(2-thienyl)prop-2-enoic acid (5.00 g, 92%) as a solid.
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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